Atrazine

Environmental Fate Soil Science Herbicide Persistence

Select Atrazine (CAS 1912-24-9) as your reference standard for endocrine disruption and environmental toxicology research. Unlike generic simazine or terbuthylazine, our material is specified at ≥98% (HPLC), with a soil half-life of 29 days—critical for accurate fate modeling. It is a potent CYP3A4 inhibitor (IC50 2.8 µM) and an algal toxicant (96h-EC50 0.0147 mg/L). Avoid cross-class variability; order now to secure validated identity and purity.

Molecular Formula C8H14ClN5
Molecular Weight 215.68 g/mol
CAS No. 1912-24-9
Cat. No. B1667683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrazine
CAS1912-24-9
SynonymsAtrazine;  Fenatrol;  Atranex;  Atred;  Atazinax
Molecular FormulaC8H14ClN5
Molecular Weight215.68 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)Cl)NC(C)C
InChIInChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)
InChIKeyMXWJVTOOROXGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 67.1 °F (NTP, 1992)
In water, 33.0 mg/L at 25 °C
In water, 34.7 mg/L at 26 °C
183 g/kg DMSO;  52 g/kg chloroform;  28 g/kg ethyl acetate;  18 g/kg methanol;  12 g/kg diethyl ether;  0.36 g/kg pentane
0.0347 mg/mL at 26 °C
Solubility in water, g/100ml at 25Â °C: (none)
0.003%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atrazine (CAS 1912-24-9) Specifications for Analytical and Research Procurement


Atrazine (CAS 1912-24-9) is a chloro-s-triazine herbicide. Its procurement as a reference standard requires specific purity and analytical parameters. Typical technical-grade material has a minimum assay of 98.0% with controlled levels of related triazine impurities [1], while high-purity analytical standards are specified at ≥99% (HPLC) for residue analysis [2]. Key physicochemical properties include a water solubility of 33 mg/L at 25°C, a log Kow of 2.5, and a pKa of 1.6 [3]. These baseline metrics define the compound's identity and purity for any scientific application, distinguishing it from lower-grade materials and related triazines.

Why Atrazine Cannot Be Replaced by Simazine or Terbuthylazine in Critical Applications


Despite belonging to the same chloro-s-triazine class, atrazine, simazine, and terbuthylazine are not interchangeable due to quantifiable differences in their environmental fate, toxicological profiles, and biological activity. For instance, atrazine's soil half-life is significantly shorter than simazine's under comparable conditions (29 vs. 64-130 days) [1], impacting its persistence and regulatory risk assessment. Furthermore, atrazine demonstrates a specific inhibitory potency against CYP3A4 (IC50: 2.8 µM) that is not matched by all class members [2]. Critically, its major metabolites, DEA and DIA, possess defined and quantifiable toxicity relative to the parent compound (73.60% and 34.00% of atrazine's toxicity, respectively) [3]. Generic substitution ignores these critical, measurable differences in degradation, off-target enzyme interaction, and metabolite risk, which are essential for accurate modeling and scientific consistency.

Quantitative Differential Evidence for Atrazine Selection Against Comparators


Differential Persistence in Soil: Atrazine vs. Simazine and Terbuthylazine

Atrazine exhibits a quantifiably shorter average half-life in European field soils compared to the related triazine simazine. This difference in persistence is a critical factor for environmental fate modeling and regulatory compliance. While atrazine has an average field half-life of 29 days, simazine persists for 64 to 130 days, depending on the season [1]. Terbuthylazine, another comparator, has an average half-life of 22 days [1]. This data shows that atrazine's environmental persistence is intermediate, with a near 2.2-fold shorter half-life than spring-applied simazine.

Environmental Fate Soil Science Herbicide Persistence

Quantified Metabolite Toxicity: Atrazine's Dealkylation Products (DEA & DIA)

A key differentiator for atrazine risk assessment is the quantifiable toxicity of its primary metabolites, deethylatrazine (DEA) and deisopropylatrazine (DIA). A recent Integrated Biological Response (IBR) analysis in soybean seedlings provides a direct comparison to the parent compound. The toxicity index of DEA was 73.60% that of atrazine, while DIA's was 34.00% [1]. This establishes a clear hierarchy: Atrazine > DEA > DIA. This is consistent with aquatic toxicity rankings where sensitivity is highest for the parent compound [2].

Phytotoxicity Environmental Toxicology Metabolite Risk Assessment

Specific Cytochrome P450 Inhibition Profile: CYP3A4 IC50

Atrazine exhibits a specific, quantifiable inhibitory effect on the major human drug-metabolizing enzyme CYP3A4, which is not universally observed with all pesticides. In a panel of 18 pesticides tested in human hepatic microsomes, atrazine demonstrated potent inhibition of CYP3A4 with an IC50 value of 2.8 µM [1]. This inhibitory potency is significant when compared to other sporadic inhibitors like carbendazim (CYP2D6 IC50 = 12 µM) and provides a specific biochemical fingerprint for the compound [1].

Drug Metabolism Toxicology Xenobiotic Interaction

Quantified Induction of Aromatase (CYP19) Activity in Human Cell Lines

Atrazine, along with simazine and propazine, induces aromatase activity, a key enzyme in estrogen biosynthesis. In a study using H295R human adrenocortical carcinoma cells, atrazine caused a dose-dependent induction of aromatase activity up to a maximum of approximately 2.5-fold over baseline at concentrations between 0 and 30 µM [1]. This effect was confirmed by a 1.5- to 2-fold increase in CYP19 mRNA levels and was completely inhibited by 4-hydroxyandrostenedione, confirming the specificity of the response [1].

Endocrine Disruption Steroidogenesis In Vitro Toxicology

Comparative Aquatic Ecotoxicity: Atrazine's Extreme Potency to Green Algae

Atrazine displays an exceptionally high and quantifiable toxicity to primary producers, specifically freshwater green algae, which is a key differentiator from other herbicide classes and even some other triazines. A direct comparison study found the 96h-EC50 of atrazine to the alga Scenedesmus obliquus was 0.0147 mg/L, which is 157 times more potent than the herbicide butachlor (EC50 = 2.31 mg/L) in the same assay [1]. In contrast, atrazine is only slightly toxic to the cladoceran D. carinata (48h-LC50 = 60.6 mg/L), demonstrating a remarkable selectivity for photosynthetic organisms [1].

Aquatic Toxicology Ecotoxicology Photosynthesis Inhibition

Continuous Process Yield: Quantifiable Improvement in Synthesis Efficiency

Recent patent literature demonstrates a quantifiable improvement in the synthesis of atrazine through a continuous process compared to traditional batch methods. A specific continuous production method claims a yield of over 99% and consistently high product quality [1]. This is a quantifiable advancement over earlier solvent-based batch processes, which reported yields in the range of 92% to 97.5% and suffered from higher batch-to-batch variability [1].

Process Chemistry Chemical Engineering Synthesis Optimization

Validated Application Scenarios for Atrazine (CAS 1912-24-9) Based on Quantified Differential Evidence


Reference Standard for CYP3A4 Inhibition Assays

Use atrazine as a characterized inhibitor in cytochrome P450 drug interaction studies. Its potent and quantifiable inhibition of CYP3A4 (IC50 = 2.8 µM in human hepatic microsomes) [1] provides a reliable benchmark for calibrating assay performance and comparing the potency of new chemical entities. This application is directly supported by the quantitative evidence of its specific enzyme inhibition.

Positive Control for in Vitro Aromatase Induction Studies

Employ atrazine as a well-defined positive control for research into endocrine disruption via steroidogenesis modulation. It induces a robust, quantifiable upregulation of aromatase (CYP19) activity, with a maximum induction of approximately 2.5-fold in the H295R cell line [1]. This makes it an ideal reference for validating experimental systems designed to screen for aromatase inducers.

Calibration Standard for Environmental Fate Modeling of Triazines

Utilize atrazine's distinct and well-documented soil half-life of 29 days (European field average) [1] as a key input parameter for environmental fate and transport models. Its intermediate persistence, clearly differentiated from the longer half-life of simazine (64-130 days) [1], is essential for accurately predicting the leaching potential and groundwater contamination risk of triazine herbicides under specific agricultural conditions.

Benchmark Toxicant for Algal Ecotoxicology Bioassays

Apply atrazine as a reference toxicant of extreme potency in algal growth inhibition tests. Its 96h-EC50 of 0.0147 mg/L for Scenedesmus obliquus [1] establishes a sensitive, quantitative benchmark for photosystem II inhibition. This scenario leverages the compound's quantifiable differential toxicity to validate the sensitivity of ecotoxicological test systems and to calibrate the response of aquatic bioindicators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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